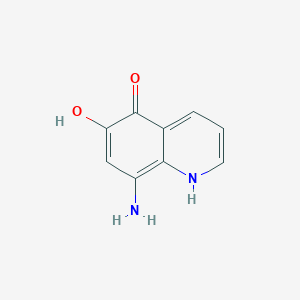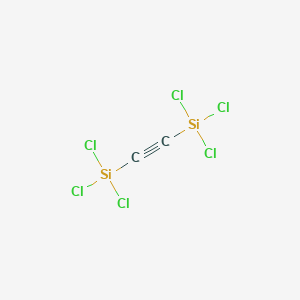
Bis(trichlorosilyl)acetylene
Descripción general
Descripción
Bis(trichlorosilyl)acetylene is a compound that is of interest in various chemical reactions, particularly in the field of organosilicon chemistry. While the provided papers do not directly discuss bis(trichlorosilyl)acetylene, they do provide insights into the reactivity and properties of related acetylene and silyl compounds, which can be extrapolated to understand the behavior of bis(trichlorosilyl)acetylene.
Synthesis Analysis
The synthesis of related compounds involves the use of catalysts and ligands to facilitate the formation of desired products. For instance, the use of bis(dichloroimidazolylidene) ligands with Rh(I) and Ir(I) has been shown to enhance the catalytic activity in the hydrosilylation of terminal acetylenes . This suggests that similar ligands and metal complexes could potentially be used in the synthesis of bis(trichlorosilyl)acetylene to control its reactivity and selectivity.
Molecular Structure Analysis
The molecular structure of compounds similar to bis(trichlorosilyl)acetylene can be complex, with the potential for various isomers and rearrangements. For example, the reductive trimethylsilylation of bis(trimethylsilyl)acetylene leads to unexpected products, indicating that the molecular structure of such compounds can be influenced by the reaction conditions and the presence of different substituents .
Chemical Reactions Analysis
Chemical reactions involving acetylene derivatives can yield a range of products depending on the reactants and conditions. The palladium-catalyzed dehydrogenative double silylation of acetylenes with bis- and tris(dichlorosilyl)methanes produces tetrachloro disilacyclopentene compounds . This demonstrates the potential for bis(trichlorosilyl)acetylene to undergo similar silylation reactions to form cyclic or polycyclic organosilicon compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylene derivatives are influenced by their molecular structure and substituents. For example, the polymerization of phenylacetylene by bis(cyclopentadienyl)molybdenum dichloride-based catalyst systems results in polymers with a conjugated backbone structure and phenyl substituents, which affect their solubility and thermal properties . By analogy, bis(trichlorosilyl)acetylene would be expected to have unique properties that could be tailored through its synthesis and the choice of reaction conditions.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Bis(trichlorosilyl)acetylene is used in various synthetic processes. A notable application involves its reduction to Disilylacetylene, which further participates in the synthesis of structurally unique ethenes and ethanes. These compounds exhibit distinct molecular structures, which have been elucidated through X-ray diffraction studies (Rüdinger et al., 1994).
Photoluminescence Studies
In the field of photoluminescence, derivatives of bis(trichlorosilyl)acetylene, such as symmetric diarylacetylenes, have been synthesized and studied. These derivatives show high solution-state fluorescence quantum yields, particularly those substituted with naphthyl and biphenyl groups (Brown & Eichler, 2011).
Polymerization Catalysts
Bis(trichlorosilyl)acetylene derivatives have been utilized in polymerization processes. For example, metallocene catalysts have been used for polymerizing acetylene derivatives like phenylacetylene, resulting in polymers with a conjugated backbone structure having phenyl substituents. These polymers exhibit useful physical and thermal properties (Gal et al., 2001).
Reactivity in Organic Synthesis
In organic synthesis, acetylene derivatives, including those related to bis(trichlorosilyl)acetylene, have shown significant reactivity. For instance, they have been used in Diels-Alder reactions, cyclizations, and cross-coupling reactions, demonstrating their versatility in forming complex organic compounds (Riera et al., 1990).
Safety And Hazards
Bis(trichlorosilyl)acetylene is dangerous and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised not to breathe in the vapors .
Relevant Papers There are several papers related to Bis(trichlorosilyl)acetylene. For instance, one paper discusses the use of Bis(trimethylsilyl)acetylene as a surrogate for acetylene . Another paper discusses the formation of composite fibers from cellulose solutions with additives of Bis(trimethylsilyl)acetylene and alkoxysilanes .
Propiedades
IUPAC Name |
trichloro(2-trichlorosilylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAMNMBARCMOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404831 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trichlorosilyl)acetylene | |
CAS RN |
18038-55-6 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



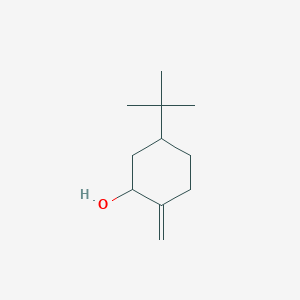
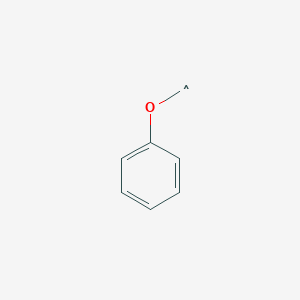
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
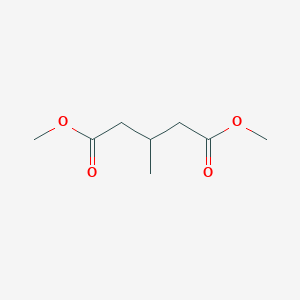
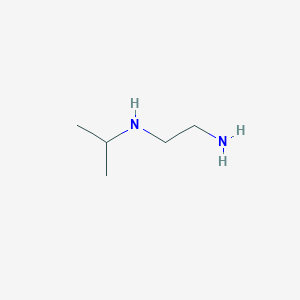
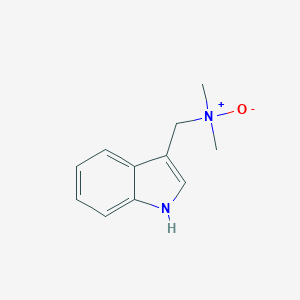
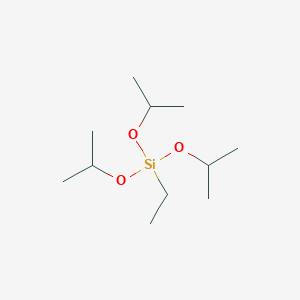
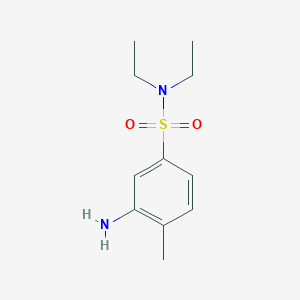
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
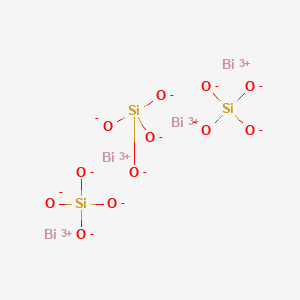
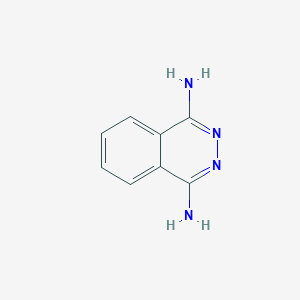
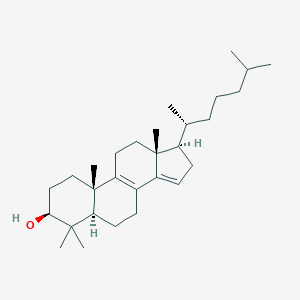
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
